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Introduction to Thiodigalactoside (TDG)
Thiodigalactoside (TDG) is a synthetic disaccharide composed of two galactose units linked

by a sulfur atom. This thioether linkage renders TDG resistant to hydrolysis by glycosidases, a

significant advantage over its natural counterpart, lactose. This stability, combined with its

ability to mimic the terminal disaccharide of many glycoconjugates, has established TDG as a

cornerstone research tool in glycobiology, particularly in the study of galectins, a family of β-

galactoside-binding proteins.

TDG acts as a pan-galectin inhibitor, competitively binding to the carbohydrate recognition

domain (CRD) of various galectins, thereby blocking their interactions with endogenous

glycans. This inhibitory activity has been instrumental in elucidating the diverse biological roles

of galectins in processes such as cell adhesion, signaling, apoptosis, and immune regulation.

Furthermore, TDG serves as a critical scaffold for the development of more potent and

selective galectin inhibitors with therapeutic potential in diseases like cancer and fibrosis.

Discovery and History
The precise first synthesis of thiodigalactoside is not prominently documented in easily

accessible historical reviews. However, its use as a tool in glycobiology, particularly for studying

galectins, became more widespread with the growing interest in this family of lectins. Initially,

lactose and its derivatives were the primary ligands used to study galectin interactions. The
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recognition that a non-hydrolyzable analog would be advantageous for in vitro and in vivo

studies likely spurred the synthesis and application of TDG.

The development of synthetic methodologies for thio-linked saccharides was a key enabler.

While early synthetic routes were often complex, advancements in carbohydrate chemistry

have led to more efficient syntheses.[1] Modern methods often involve the reaction of a

protected galactosyl halide with a protected thiogalactose derivative. The use of

thiodigalactoside as a foundational structure for more complex and high-affinity galectin

inhibitors began to gain significant traction in the early 2000s. Researchers started modifying

the core TDG structure, particularly at the C3 and C3' positions, to enhance affinity and

selectivity for specific galectin subtypes.[2][3] This has led to the development of compounds

with nanomolar affinities, some of which are now in clinical trials.[4][5]

Thiodigalactoside as a Research Tool
TDG's utility as a research tool stems from several key properties:

Broad-Spectrum Galectin Inhibition: TDG binds to the CRD of most galectins, making it a

valuable tool for investigating the general roles of this protein family.

Metabolic Stability: The thioether bond is resistant to enzymatic cleavage, allowing for its use

in cell culture and in vivo models without degradation.

Competitive Inhibition: TDG's mechanism of action is well-understood, allowing for its use in

competitive binding assays to determine the affinity of other ligands.

Scaffold for Drug Discovery: The TDG molecule provides a validated starting point for the

design and synthesis of next-generation galectin inhibitors with improved pharmacological

properties.

Applications in Elucidating Galectin Function
Cancer Biology: TDG has been used to demonstrate the role of galectins in tumor growth,

angiogenesis, and metastasis. By inhibiting galectin-1, TDG has been shown to suppress

tumor growth by enhancing anti-tumor immune responses and inhibiting angiogenesis.[6]
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Immunology: TDG has been instrumental in understanding the immunomodulatory functions

of galectins. For example, it can block galectin-1-induced T-cell apoptosis, a key mechanism

of immune evasion in cancer.

Fibrosis: Research using TDG and its derivatives has highlighted the role of galectin-3 in

fibrotic diseases. This has led to the development of TDG-based inhibitors that are being

investigated for the treatment of idiopathic pulmonary fibrosis and liver fibrosis.[5]

Metabolic Diseases: Studies have shown that TDG can inhibit galectin-1, leading to a

reduction in body weight gain in diet-induced obese rats, suggesting a role for galectins in

metabolic regulation.[7]

Quantitative Data
The binding affinities of thiodigalactoside for various galectins have been determined using

multiple biophysical techniques. The dissociation constant (Kd) is a common measure of

binding affinity, with a lower Kd indicating a stronger interaction.

Galectin
Dissociation
Constant (Kd)

Method Reference

Human Galectin-1 ~24-50 µM
Fluorescence

Polarization, ITC
[2]

Human Galectin-3 ~49-100 µM
Fluorescence

Polarization, ITC
[2]

Human Galectin-4 (N-

terminal)
~100 µM

Fluorescence

Polarization

Human Galectin-4 (C-

terminal)
~50 µM

Fluorescence

Polarization

Human Galectin-8 (N-

terminal)
~200 µM

Fluorescence

Polarization

Note: Kd values can vary depending on the experimental conditions (e.g., temperature, buffer

composition). ITC: Isothermal Titration Calorimetry.
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Experimental Protocols
Competitive Fluorescence Polarization (FP) Assay for
Measuring Ligand Affinity to Galectins
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of

a test compound for a galectin using thiodigalactoside as a competitor.

Materials:

Recombinant human galectin protein (e.g., Galectin-3)

Fluorescently labeled probe with known affinity for the galectin (e.g., a fluorescein-labeled

galactoside)

Thiodigalactoside (TDG)

Test compound

Assay buffer (e.g., PBS with 0.01% Tween-20)

Black, low-volume 384-well plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Preparation of Reagents:

Prepare a stock solution of the fluorescent probe in the assay buffer. The final

concentration in the assay should be close to its Kd for the galectin.

Prepare a stock solution of the galectin protein in the assay buffer. The final concentration

should be sufficient to bind a significant fraction of the probe (typically 2-3 times the

probe's Kd).

Prepare a serial dilution of thiodigalactoside and the test compound in the assay buffer.
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Assay Setup:

Add a fixed volume of the fluorescent probe to all wells of the 384-well plate.

Add a fixed volume of the galectin protein to all wells except for the "no protein" control

wells.

Add varying concentrations of thiodigalactoside or the test compound to the appropriate

wells. Include wells with only the probe and protein (maximum polarization) and wells with

only the probe (minimum polarization).

Bring the final volume of each well to the desired volume with assay buffer.

Incubation:

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium

(typically 30-60 minutes), protected from light.

Measurement:

Measure the fluorescence polarization of each well using a plate reader. The excitation

and emission wavelengths will depend on the fluorophore used.

Data Analysis:

Calculate the anisotropy or polarization values for each well.

Plot the polarization values as a function of the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the

concentration of inhibitor that displaces 50% of the bound probe).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and

Kd_probe is its dissociation constant.
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Isothermal Titration Calorimetry (ITC) for Characterizing
Galectin-TDG Interaction
This protocol describes the use of ITC to directly measure the thermodynamic parameters of

the interaction between a galectin and thiodigalactoside.

Materials:

Recombinant human galectin protein

Thiodigalactoside (TDG)

Dialysis buffer (e.g., PBS)

Isothermal titration calorimeter

Procedure:

Sample Preparation:

Dialyze the galectin protein and dissolve the thiodigalactoside in the same batch of

dialysis buffer to minimize buffer mismatch effects.

Determine the accurate concentrations of the protein and TDG solutions.

Degas both solutions immediately before the experiment to prevent bubble formation in

the calorimeter cell.

Instrument Setup:

Set the experimental temperature (e.g., 25°C).

Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.

Loading the Calorimeter:

Load the galectin solution into the sample cell.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b104359?utm_src=pdf-body
https://www.benchchem.com/product/b104359?utm_src=pdf-body
https://www.benchchem.com/product/b104359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Load the thiodigalactoside solution into the injection syringe. A typical concentration ratio

is to have the ligand in the syringe at a 10-20 fold higher concentration than the protein in

the cell.

Titration:

Perform a series of injections of the TDG solution into the protein solution. The volume

and spacing of the injections should be optimized for the specific interaction.

Record the heat change associated with each injection.

Control Experiment:

Perform a control titration by injecting the TDG solution into the buffer alone to measure

the heat of dilution.

Data Analysis:

Subtract the heat of dilution from the heat of binding for each injection.

Integrate the heat change for each injection to obtain the enthalpy change (ΔH).

Plot the enthalpy change per mole of injectant against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding

model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and

the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS)

can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Cell-Based Assay to Investigate the Effect of TDG on
Galectin-Mediated Signaling
This protocol describes a general workflow to study the effect of thiodigalactoside on a

galectin-mediated signaling pathway, such as the ERK phosphorylation induced by galectin-3.

Materials:

Cancer cell line known to respond to extracellular galectin-3 (e.g., HeLa cells)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b104359?utm_src=pdf-body
https://www.benchchem.com/product/b104359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant human galectin-3

Thiodigalactoside (TDG)

Cell culture medium and serum

PBS

Cell lysis buffer

Protein assay kit

Primary antibodies against total ERK and phosphorylated ERK (p-ERK)

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

Chemiluminescent substrate

Western blotting equipment

Procedure:

Cell Culture and Treatment:

Culture the cells to sub-confluency.

Serum-starve the cells for a defined period (e.g., 12-24 hours) to reduce basal signaling.

Pre-incubate the cells with different concentrations of thiodigalactoside for a specific time

(e.g., 30-60 minutes).

Stimulate the cells with a fixed concentration of recombinant galectin-3 for various time

points (e.g., 0, 5, 15, 30, 60 minutes). Include a control group without galectin-3

stimulation.

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS.
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Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

Clarify the lysates by centrifugation.

Determine the protein concentration of each lysate using a protein assay kit.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total ERK to confirm equal

protein loading.

Data Analysis:

Quantify the band intensities for p-ERK and total ERK using densitometry software.

Normalize the p-ERK signal to the total ERK signal for each sample.

Compare the levels of ERK phosphorylation in the different treatment groups to determine

the inhibitory effect of thiodigalactoside.

Visualization of Signaling Pathways
Galectin-3-Mediated ERK Signaling Pathway
Extracellular galectin-3 can induce the phosphorylation of ERK1/2, a key signaling molecule

involved in cell proliferation and migration. This process is dependent on the carbohydrate-
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binding activity of galectin-3 and can be inhibited by thiodigalactoside.
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Caption: Galectin-3/ERK signaling pathway and its inhibition by TDG.

Galectin-1-Mediated T-Cell Apoptosis Pathway
Galectin-1 can induce apoptosis in activated T-cells by cross-linking specific glycoproteins on

the cell surface, such as CD45 and CD7. This signaling cascade can be blocked by

thiodigalactoside.
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Caption: Galectin-1-induced T-cell apoptosis and its inhibition by TDG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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